molecular formula C16H24ClNO2 B241382 N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide

N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide

Cat. No. B241382
M. Wt: 297.82 g/mol
InChI Key: SXFSULYYFKYOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide, commonly known as BAY 60-2770, is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.

Mechanism of Action

N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide). It binds to the heme moiety of N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide and enhances the sensitivity of the enzyme to nitric oxide (NO), leading to increased synthesis of the second messenger cyclic guanosine monophosphate (cGMP). This, in turn, leads to relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, which leads to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. Moreover, it has been shown to reduce oxidative stress, inflammation, and apoptosis. It also improves endothelial function and increases the expression of protective genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide in lab experiments is its selectivity for N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide, which allows for specific inhibition of this enzyme. Moreover, it has been shown to have a long half-life, which makes it suitable for chronic studies. However, one of the limitations is its potential toxicity, which requires careful dose selection and monitoring.

Future Directions

There are several future directions for the study of N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide. One of the areas of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, it has been suggested that it may have a role in the treatment of diabetes and obesity. Furthermore, there is a need for further investigation into its potential toxicity and long-term effects. Finally, there is a need for the development of new N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide inhibitors with improved selectivity and efficacy.

Synthesis Methods

The synthesis method of N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide involves the reaction of 4-chloro-3,5-dimethylphenol with tert-butyl chloroacetate in the presence of a base, followed by the reaction of the resulting tert-butyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate with ammonia in ethanol. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders. It has been shown to improve pulmonary arterial hypertension, reduce blood pressure, and protect against ischemia-reperfusion injury in the heart and brain. Moreover, it has been investigated for its potential to treat erectile dysfunction, sickle cell disease, and cancer.

properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butanamide

InChI

InChI=1S/C16H24ClNO2/c1-11-9-13(10-12(2)15(11)17)20-8-6-7-14(19)18-16(3,4)5/h9-10H,6-8H2,1-5H3,(H,18,19)

InChI Key

SXFSULYYFKYOPO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC(C)(C)C

Origin of Product

United States

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